molecular formula C23H27ClN2O2S2 B6333047 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile CAS No. 1025206-10-3

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile

Cat. No. B6333047
CAS RN: 1025206-10-3
M. Wt: 463.1 g/mol
InChI Key: LACSVXQOFSPZSJ-FCQUAONHSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile (CSPO) is a synthetic chemical compound with a wide range of applications in scientific research. CSPO is used as a reagent in the synthesis of a variety of compounds, including small molecules and polymers, and is also used as an analytical tool to study the structure and function of biological molecules. In addition, CSPO has proven to be a valuable tool in the development of novel therapeutic agents.

Scientific Research Applications

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile is used in a variety of scientific research applications. It is used as a reagent in the synthesis of small molecules, polymers, and other compounds. It is also used as an analytical tool to study the structure and function of biological molecules. In addition, 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile has proven to be a valuable tool in the development of novel therapeutic agents.

Mechanism of Action

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile also has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile is relatively non-toxic and has a low environmental impact. However, 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile is not suitable for use in clinical trials due to its potential for adverse side effects.

Future Directions

There are several potential future directions for 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile research. 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile could be further studied for its potential to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. Additionally, 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile could be studied for its potential to modulate the activity of other biological molecules, such as hormones or receptors. 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile could also be studied for its potential to inhibit the growth of cancer cells or to act as an immunomodulator. Finally, 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile could be studied for its potential to be used as a drug delivery system or to be used in the development of novel therapeutic agents.

Synthesis Methods

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile can be synthesized in a two-step process. In the first step, 4-chlorophenylsulfonyl chloride is reacted with 3-octylthio-3-(phenylamino)prop-2-enenitrile in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile. In the second step, the product is then treated with a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to reduce the sulfonyl chloride to an amine. The resulting compound is then purified by column chromatography.

properties

IUPAC Name

(Z)-3-anilino-2-(4-chlorophenyl)sulfonyl-3-octylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2S2/c1-2-3-4-5-6-10-17-29-23(26-20-11-8-7-9-12-20)22(18-25)30(27,28)21-15-13-19(24)14-16-21/h7-9,11-16,26H,2-6,10,17H2,1H3/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSVXQOFSPZSJ-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS/C(=C(/C#N)\S(=O)(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-octylthio-3-(phenylamino)prop-2-enenitrile

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